Cas no 78-06-8 (6H-1,3,2-Oxathiastannin-6-one,2,2-dibutyldihydro-)

78-06-8 structure
Nome del prodotto:6H-1,3,2-Oxathiastannin-6-one,2,2-dibutyldihydro-
6H-1,3,2-Oxathiastannin-6-one,2,2-dibutyldihydro- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 6H-1,3,2-Oxathiastannin-6-one,2,2-dibutyldihydro-
- DIBUTYLTIN MERCAPTOPROPIONATE
- 2,2-Dibutyl-1-oxa-2-stanna-3-thiacyclohexan-6-one
- 2,2-dibutyldihydro-6H-1,3,2-oxathiastannin-6-one
- 6H-1,3,2-OXATHIASTANNIN-6-ONE,2,2-DIBUTYLDIHYDRO
- dibutyltin 3-mercaptoapropionate
- Dibutyltin S,O-3-mercaptopropionate
- Dibutyltin,O,S-mercaptopropionate
- EINECS 201-079-6
- Mercaptopropionic acid,dibutyltin salt
- 1-Oxa-2-stanna-3-thiacyclohexan-6-one, 2,2-dibutyl-
- NSC-65508
- BRN 4921796
- 4-04-00-04340 (Beilstein Handbook Reference)
- Q27261915
- Tin, dibutyl(3-mercaptopropionato(2-))-
- 5EG796O69O
- 6H-1,3,2-OXATHIASTANNIN-6-ONE, 2,2-DIBUTYLDIHYDRO-
- UNII-5EG796O69O
- DIBUTYLTIN 3-MERCAPTOPROPIONATE
- Mercaptopropionic acid, dibutyltin salt
- 78-06-8
- 6H-1,2-Oxathiastannin-6-one, 2,2-dibutyldihydro-
- Dibutyltin S,O-beta-mercaptopropionate
- Dibutyltin, O,S-mercaptopropionate
- DIBUTYL TIN MERCAPTO PROPIONATE
- Dibutyltin,S-mercaptopropionate
- NSC 65508
- DIBUTYLTIN .BETA.-MERCAPTOPROPIONATE
- WLN: T6S-SN-OVTJ B4 B4
- DTXSID4058811
- 1-Oxa-2-stanna-3-thiacyclohexan-6-one,2-dibutyl-
- NS00041009
- Dibutyltin S,O-.beta.-mercaptopropionate
- 2,2-dibutyl-1,3,2-oxathiastanninan-6-one
- Dibutyltin O,S-mercaptopropionate
- NCIOpen2_008104
- NSC65508
-
- Inchi: InChI=1S/2C4H9.C3H6O2S.Sn/c2*1-3-4-2;4-3(5)1-2-6;/h2*1,3-4H2,2H3;6H,1-2H2,(H,4,5);/q;;;+2/p-2
- Chiave InChI: IRIAEMUUDSWZOX-UHFFFAOYSA-L
- Sorrisi: CCCC[Sn]1(OC(=O)CCS1)CCCC
Proprietà calcolate
- Massa esatta: 338.03600
- Massa monoisotopica: 338.036
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 15
- Conta legami ruotabili: 6
- Complessità: 201
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 51.6A^2
Proprietà sperimentali
- Densità: 1.506
- Punto di ebollizione: 322.1°C at 760 mmHg
- Punto di infiammabilità: 148.6°C
- Indice di rifrazione: 1.714
- PSA: 51.60000
- LogP: 3.70890
6H-1,3,2-Oxathiastannin-6-one,2,2-dibutyldihydro- Letteratura correlata
-
Qiurui Zhang,Wenjuan Zhang,Natesan Mannangatti Rajendran,Tongling Liang,Wen-Hua Sun Dalton Trans. 2017 46 7833
78-06-8 (6H-1,3,2-Oxathiastannin-6-one,2,2-dibutyldihydro-) Prodotti correlati
- 2034259-96-4(N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1-benzothiophene-2-carboxamide)
- 1549241-15-7(3-ethyl-1-(2-fluorophenyl)pentan-1-amine)
- 919844-00-1(N-(4-acetylphenyl)-3-(propane-2-sulfonyl)benzamide)
- 1806837-79-5(6-Amino-2-cyano-3-(difluoromethyl)pyridine-4-acetic acid)
- 1806841-29-1(2-Cyano-5-(difluoromethyl)-3-fluoro-6-hydroxypyridine)
- 1804486-70-1(4-Amino-2-cyano-3-(difluoromethyl)pyridine-6-sulfonamide)
- 1958106-12-1(3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-6-carbonitrile)
- 198554-07-3(methyl (2Z)-2-cyano-3-(2-fluorophenyl)prop-2-enoate)
- 2649068-31-3(5-(1-isocyanatocyclopropyl)pyrimidine)
- 2147914-11-0(4-(acetamidomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti
